molecular formula C19H20N4O B2936620 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1795444-15-3

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Cat. No. B2936620
CAS RN: 1795444-15-3
M. Wt: 320.396
InChI Key: QOINXTPOVFPRDF-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Conducting Polymers from Pyrrole Derivatives

A study by Sotzing et al. discusses the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, including compounds related to pyrrole and naphthalene structures. These polymers, synthesized via electrochemical polymerization, exhibit low oxidation potentials and high stability in their conducting form, highlighting their potential for electronic and optoelectronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. have synthesized and characterized naphthoquinone-based chemosensors, demonstrating selective coordination and colorimetric response to Cu2+ ions. These findings suggest applications in environmental monitoring and chemical analysis, where such compounds could be used for the detection of specific metal ions (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).

Spectroscopic Applications

Ridley and Zerner's work on the intermediate neglect of differential overlap technique for spectroscopy of pyrrole and azines, including compounds with naphthalene structures, provides insights into the electronic spectra of nitrogen heterocycles. This research aids in the understanding of electronic transitions in complex organic molecules, which is crucial for spectroscopic analysis and material characterization (Ridley & Zerner, 1973).

Coordination Chemistry

A study by Tidmarsh et al. introduces octanuclear cubic coordination cages using bis-bidentate bridging ligands connected to naphthalene spacers. These cages, with their large central cavities and specific metal coordination, offer intriguing possibilities for molecular encapsulation and catalysis (Tidmarsh, Faust, Adams, Harding, Russo, Clegg, & Ward, 2008).

properties

IUPAC Name

3-naphthalen-1-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(22-12-10-17(14-22)23-13-11-20-21-23)9-8-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,11,13,17H,8-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOINXTPOVFPRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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